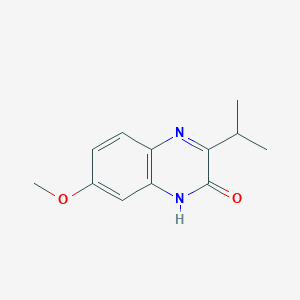
2(1H)-Quinoxalinone, 7-methoxy-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone, 7-methoxy-3-(1-methylethyl)- is a heterocyclic compound that belongs to the quinoxalinone family Quinoxalinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone, 7-methoxy-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxalinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoxalinone derivatives with hydrogenated functional groups.
Substitution: Quinoxalinone derivatives with substituted methoxy or isopropyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 7-methoxy-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to biological effects.
Pathways Involved: It may inhibit key enzymes involved in cell signaling pathways, such as kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the methoxy and isopropyl groups.
2(1H)-Quinoxalinone: A simpler quinoxalinone derivative without additional substituents.
Uniqueness: 2(1H)-Quinoxalinone, 7-methoxy-3-(1-methylethyl)- is unique due to the presence of the methoxy and isopropyl groups, which enhance its chemical reactivity and potential applications. These substituents can influence the compound’s biological activity, making it a valuable target for drug development and other scientific research.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7-methoxy-3-propan-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)11-12(15)14-10-6-8(16-3)4-5-9(10)13-11/h4-7H,1-3H3,(H,14,15) |
InChI Key |
SOJLGLUVYRVADY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)OC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















